1-(3-Fluoropyridin-2-yl)propan-2-ol
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Overview
Description
1-(3-Fluoropyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10FNO. It is a fluorinated derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. The presence of a fluorine atom on the pyridine ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a propanol group. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a solvent like acetonitrile and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(3-Fluoropyridin-2-yl)propan-2-one, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoropyridin-2-yl)propan-1-ol: Another fluorinated pyridine derivative with a similar structure but different functional group positioning.
2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom on the ring.
4-Fluoropyridine: Another positional isomer of fluoropyridine with the fluorine atom at the 4-position
Uniqueness
1-(3-Fluoropyridin-2-yl)propan-2-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which can result in distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry .
Biological Activity
1-(3-Fluoropyridin-2-yl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antiviral, and antibacterial effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a fluorine atom and a secondary alcohol group. Its molecular formula is C10H12FN, with a molecular weight of 181.21 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties , particularly against various human cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In vitro assays conducted on the MDA-MB-231 breast cancer cell line revealed that the compound has potent antiproliferative activity. The half-maximal inhibitory concentration (IC50) was determined to be approximately 0.075 mM , indicating strong efficacy in inhibiting cell growth .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (mM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 0.075 | Induction of apoptosis |
HeLa | 0.069 | Cell cycle arrest |
A549 | 0.0046 | Inhibition of proliferation |
These results suggest that this compound may interfere with critical cellular processes, leading to apoptosis and cell cycle arrest in cancer cells.
Antiviral Activity
The compound has also been evaluated for its antiviral properties , particularly against viral infections such as measles. Inhibition studies indicated that it acts through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for viral replication .
Table 2: Antiviral Efficacy of this compound
Virus | pMIC50 | Mechanism of Action |
---|---|---|
Measles Virus | 6.2 | Inhibition of DHODH |
Influenza Virus | 5.5 | Disruption of viral entry |
These findings highlight its potential as a therapeutic agent against viral infections, supporting further exploration in antiviral drug development.
Antibacterial Activity
In addition to its anticancer and antiviral properties, this compound has shown antibacterial activity against several strains of bacteria. Studies have reported significant inhibition zones in agar diffusion tests, suggesting its effectiveness in combating bacterial infections.
Table 3: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The antibacterial activity indicates that this compound may serve as a lead for developing new antibiotics, especially given the rising concern over antibiotic resistance.
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4,6,11H,5H2,1H3 |
InChI Key |
BIOYANKZURWVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=N1)F)O |
Origin of Product |
United States |
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